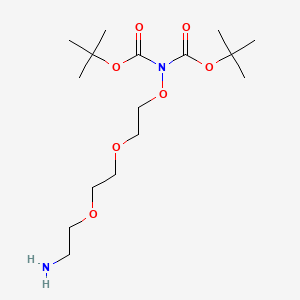
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethoxy)(tert-butoxycarbonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[(tert-butoxy)carbonyl]carbamate: is a chemical compound with the molecular formula C11H24N2O5 and a molecular weight of 264.32 g/mol . It is commonly used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[(tert-butoxy)carbonyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-(2-aminoethoxy)ethoxy)ethanol under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a protecting group for amines in organic synthesis. It helps prevent unwanted reactions during multi-step synthesis processes .
Biology: In biological research, it is used to modify biomolecules, such as peptides and proteins, to study their functions and interactions .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[(tert-butoxy)carbonyl]carbamate involves its ability to act as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under mild conditions, allowing for the controlled release of the protected amine . This property is particularly useful in organic synthesis and drug development .
Comparison with Similar Compounds
tert-butyl 2-(2-aminoethoxy)ethylcarbamate: Similar structure but with fewer ethoxy groups.
tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Similar structure but with different substituents.
Uniqueness: tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[(tert-butoxy)carbonyl]carbamate is unique due to its specific structure, which provides enhanced solubility and stability compared to other similar compounds . This makes it particularly useful in applications requiring precise control over chemical reactions and modifications .
Properties
Molecular Formula |
C16H32N2O7 |
|---|---|
Molecular Weight |
364.43 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H32N2O7/c1-15(2,3)24-13(19)18(14(20)25-16(4,5)6)23-12-11-22-10-9-21-8-7-17/h7-12,17H2,1-6H3 |
InChI Key |
PFKVWDFFJWLVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


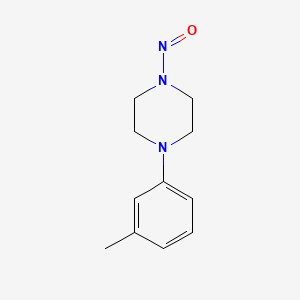
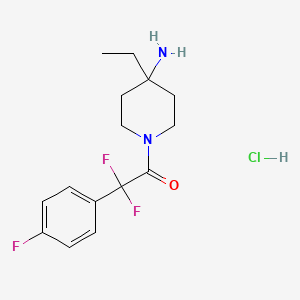
![4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15315429.png)
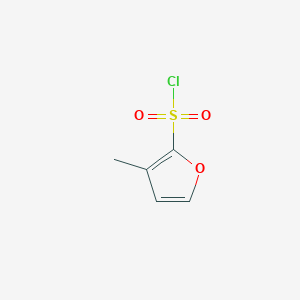

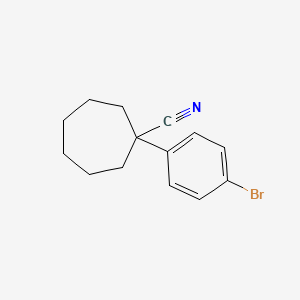
![Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate](/img/structure/B15315478.png)
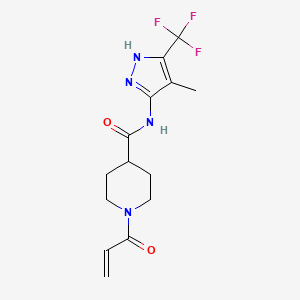
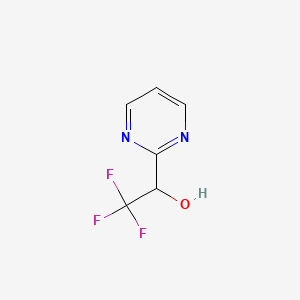
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)
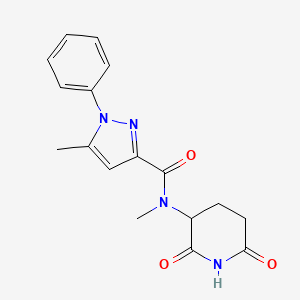

![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B15315526.png)
![4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15315529.png)
